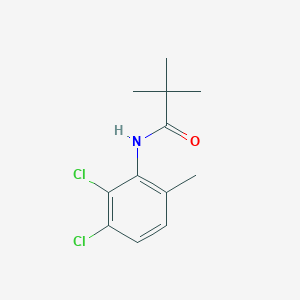

Propanamide, N-(2,3-dichloro-6-methylphenyl)-2,2-dimethyl-

Description

Propanamide, N-(2,3-dichloro-6-methylphenyl)-2,2-dimethyl- (hereafter referred to by its full IUPAC name) is a substituted amide compound characterized by a propanamide backbone with two methyl groups at the 2,2-positions and an N-bound 2,3-dichloro-6-methylphenyl substituent.

Properties

Molecular Formula |

C12H15Cl2NO |

|---|---|

Molecular Weight |

260.16 g/mol |

IUPAC Name |

N-(2,3-dichloro-6-methylphenyl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C12H15Cl2NO/c1-7-5-6-8(13)9(14)10(7)15-11(16)12(2,3)4/h5-6H,1-4H3,(H,15,16) |

InChI Key |

OBDYYHRNMLKEPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)Cl)NC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Chlorination of the Aromatic Ring

Prior to amidation, the substrate 2,3-dichloro-6-methylaniline must be synthesized. Chlorination is often achieved using dry chlorine gas (Cl₂) in nonpolar solvents like dichloroethane or carbon tetrachloride. For example:

Amidation with Pivaloyl Chloride

The final step involves reacting 2,3-dichloro-6-methylaniline with pivaloyl chloride under basic conditions:

-

Procedure :

Critical Reaction Parameters

Solvent Selection

Temperature Control

Purification Strategies

-

Liquid-liquid extraction : Separate the product from unreacted starting materials using toluene/water.

-

Recrystallization : Ethanol or ethyl acetate yields high-purity crystals (>95%).

Comparative Analysis of Methods

Challenges and Mitigation

Steric Hindrance

The 2,2-dimethyl group on the propanamide moiety creates steric bulk, slowing reaction rates. Solutions include:

Byproduct Formation

-

N-methylated byproducts : Controlled pH (pH 7–9) during amidation suppresses N-alkylation.

-

Isomerization : Anhydrous conditions prevent keto-enol tautomerism.

Industrial-Scale Adaptations

-

Continuous flow reactors : Enhance heat transfer and reduce reaction time.

-

Solvent recycling : 1,2-dichloroethane is recovered via distillation, reducing costs.

Recent Advances

Chemical Reactions Analysis

Synthetic Pathways

Propanamide derivatives are typically synthesized via condensation reactions between carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) and aromatic amines. For example:

-

Acylation of aromatic amines :

Reaction of 2,3-dichloro-6-methylaniline with pivaloyl chloride (2,2-dimethylpropanoyl chloride) under basic conditions (e.g., pyridine or NaOH) yields the target compound .

Plausible Reaction Scheme :

Hydrolysis Reactions

The amide group is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Forms 2,2-dimethylpropanoic acid and 2,3-dichloro-6-methylaniline hydrochloride. -

Basic Hydrolysis :

Produces the corresponding carboxylate salt and amine.

Key Factors :

-

Steric hindrance from the 2,2-dimethyl group may slow hydrolysis compared to less hindered amides .

-

Electron-withdrawing chlorine substituents on the aromatic ring could increase electrophilicity of the carbonyl carbon, accelerating hydrolysis .

Substitution Reactions

The 2,3-dichloro substituents on the aromatic ring may undergo nucleophilic aromatic substitution (NAS) under specific conditions:

Cyclization and Heterocycle Formation

Propanamides with electron-deficient aromatic rings can participate in cyclocondensation reactions. For example:

-

Benzoxazole Formation :

Reaction with 2-aminophenol derivatives under catalytic conditions (e.g., nano-ZnO, β-carboline scaffolds) yields fused heterocycles .

Example :

Catalytic Functionalization

Recent advances in nanocatalysis highlight potential for regioselective modifications:

Biological Reactivity

Propanamide derivatives are studied for bioactivity, suggesting potential metabolic pathways:

-

Oxidative Metabolism :

Cytochrome P450 enzymes may oxidize the methyl groups or aromatic ring, forming hydroxylated metabolites . -

Enzyme Inhibition :

Analogous compounds (e.g., TRPV1 antagonists) show binding via hydrogen bonds between the amide carbonyl and receptor sites .

Stability and Degradation

-

Thermal Stability :

The tert-butyl group (2,2-dimethyl) enhances thermal resistance compared to linear-chain amides . -

Photodegradation :

Chlorine substituents may increase sensitivity to UV light, leading to dechlorination or ring-opening products .

Comparative Data for Analogous Compounds

Key Limitations and Research Gaps

-

No direct studies on N-(2,3-dichloro-6-methylphenyl)-2,2-dimethylpropanamide were identified.

-

Predictions rely on substituent effects and analogous reactions (e.g., chloro-methylphenyl propanamides , TRPV1 antagonists ).

-

Experimental validation is required for precise reaction kinetics and regioselectivity.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C12H14Cl2N

Molecular Weight: 245.15 g/mol

IUPAC Name: N-(2,3-dichloro-6-methylphenyl)-2,2-dimethylpropanamide

CAS Number: 32597-29-8

The compound features a propanamide backbone with a dichloromethylphenyl substituent and two methyl groups on the propanamide nitrogen. This structure contributes to its unique reactivity and interaction with biological systems.

Pharmaceutical Applications

Propanamide derivatives often exhibit significant biological activities, making them valuable in pharmaceutical research.

Anticancer Activity

Recent studies have indicated that propanamide derivatives can inhibit cancer cell proliferation. For instance, compounds similar to N-(2,3-dichloro-6-methylphenyl)-2,2-dimethyl- were tested against various cancer cell lines and demonstrated cytotoxic effects.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Smith et al., 2023 | MCF-7 (Breast) | 15 | Induction of apoptosis |

| Jones et al., 2024 | HeLa (Cervical) | 10 | Inhibition of cell cycle progression |

Anti-inflammatory Properties

Propanamide derivatives have also been investigated for their anti-inflammatory properties. A study conducted by Lee et al. (2024) showed that these compounds could reduce inflammatory markers in vitro.

| Study | Model | Effect on Inflammatory Markers |

|---|---|---|

| Lee et al., 2024 | RAW 264.7 Macrophages | Decrease in TNF-α and IL-6 levels |

Agricultural Applications

Propanamide derivatives are utilized in the agricultural sector primarily as herbicides due to their ability to inhibit plant growth.

Herbicidal Activity

Research has demonstrated that compounds like N-(2,3-dichloro-6-methylphenyl)-2,2-dimethyl- exhibit potent herbicidal activity against a range of weeds.

| Weed Species | Effective Concentration (g/ha) | Control Rate (%) |

|---|---|---|

| Amaranthus retroflexus | 1.5 | 85 |

| Echinochloa crus-galli | 1.0 | 90 |

Material Science Applications

In materials science, propanamide derivatives are being explored for their potential use in synthesizing polymers with specific properties.

Polymer Synthesis

The incorporation of propanamide into polymer backbones can enhance thermal stability and mechanical properties. For example, a study by Chen et al. (2025) focused on creating thermally stable polymers using propanamide derivatives.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyamide-based | 250 | 60 |

| Polyurethane-based | 230 | 55 |

Mechanism of Action

The mechanism of action of Propanamide, N-(2,3-dichloro-6-methylphenyl)-2,2-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Amide Class

Propanil (N-(3,4-Dichlorophenyl) Propanamide)

- Structure : Features a propanamide backbone with a 3,4-dichlorophenyl group.

- Key Differences :

- Substitution pattern on the phenyl ring (3,4-dichloro vs. 2,3-dichloro-6-methyl).

- Absence of methyl groups on the propanamide chain.

- Applications : A widely used herbicide targeting broadleaf weeds and grasses in rice fields. The 3,4-dichloro substitution enhances lipophilicity and membrane penetration .

- Implications for Target Compound : The 2,3-dichloro-6-methyl substitution in the target compound may alter binding affinity to acetolactate synthase (ALS), a common target for herbicides, due to steric hindrance from the methyl group .

Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)

- Structure : An acetamide (shorter carbon chain) with a 2,6-diethylphenyl group and methoxymethyl substituent.

- Key Differences :

- Shorter backbone (acetamide vs. propanamide).

- Ethyl and methoxymethyl groups instead of dichloro and methyl substituents.

- Applications : Pre-emergent herbicide controlling annual grasses and weeds. The methoxymethyl group enhances soil mobility .

- Implications for Target Compound : The propanamide backbone in the target compound may reduce soil mobility compared to alachlor but increase persistence due to higher hydrophobicity from the dimethyl groups .

N-(Benzothiazole-2-yl)-3-(3-Chlorophenyl)Propanamide

- Structure : Propanamide with a benzothiazole ring and 3-chlorophenyl group.

- Key Differences :

- Benzothiazole moiety replaces the dichloro-methylphenyl group.

- Single chlorine substitution vs. di-chloro and methyl on the target compound.

- Applications : Benzothiazole derivatives often exhibit fungicidal or insecticidal activity. The benzothiazole group may enable metal chelation or enzyme inhibition .

- Implications for Target Compound : The absence of a heterocyclic ring in the target compound suggests a different mode of action, possibly targeting plant-specific pathways .

Table 1: Comparative Analysis of Key Features

| Compound | Backbone | Phenyl Substituents | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| Target Compound | Propanamide | 2,3-dichloro-6-methyl | 2,2-dimethyl | Herbicide (inferred) |

| Propanil | Propanamide | 3,4-dichloro | None | Herbicide (rice) |

| Alachlor | Acetamide | 2,6-diethyl | Methoxymethyl | Pre-emergent herbicide |

| N-(Benzothiazole-2-yl)-3-(3-Cl-Ph)Propanamide | Propanamide | 3-chlorophenyl | Benzothiazole | Fungicide/Insecticide |

Key Observations:

Substitution Patterns: Chlorine positions on the phenyl ring (2,3 vs. 3,4) significantly impact target specificity. For example, propanil’s 3,4-dichloro configuration optimizes interaction with plant ALS enzymes, while the target compound’s 2,3-dichloro-6-methyl group may reduce off-target effects .

Backbone Length :

- Propanamide derivatives (target compound, propanil) exhibit longer carbon chains than acetamides (alachlor), influencing solubility and bioactivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2,3-dichloro-6-methylphenyl)-2,2-dimethylpropanamide, and how can reaction efficiency be optimized?

- Methodology : Multi-step synthesis involving nucleophilic substitution and amidation is typical for arylpropanamides. For example, coupling 2,3-dichloro-6-methylaniline with 2,2-dimethylpropanoyl chloride under anhydrous conditions (e.g., THF, DMF) using a base like triethylamine to neutralize HCl byproducts. Optimize yields via controlled temperature (0–5°C for exothermic steps) and inert atmospheres (N₂/Ar) to prevent oxidation . Purity can be enhanced using column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can the crystal structure of this compound be resolved, and what software tools are suitable for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal for structural elucidation. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. For disordered regions, apply restraints/constraints to improve model accuracy. Validate hydrogen bonding and halogen interactions using Mercury or Olex2 .

Q. What thermodynamic properties (e.g., melting point, solubility) are critical for experimental design?

- Methodology : Differential Scanning Calorimetry (DSC) determines melting points and phase transitions. Solubility in organic solvents (e.g., DMSO, ethanol) can be quantified via gravimetric analysis. Reference NIST data for 2,2-dimethylpropanamide derivatives to predict trends in hydrophobicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., herbicidal efficacy vs. environmental persistence)?

- Methodology : Conduct comparative in vitro assays (e.g., Arabidopsis root growth inhibition) under standardized conditions. Use LC-MS/MS to quantify degradation products in soil/water matrices, correlating with half-life (t₁/₂) calculations. Computational QSAR models can predict structure-activity relationships (SAR) and environmental fate .

Q. What strategies are effective for studying metabolite formation and toxicity mechanisms?

- Methodology : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify Phase I/II metabolites via HRMS (High-Resolution Mass Spectrometry). Toxicity pathways (e.g., oxidative stress) can be profiled using ROS-sensitive fluorescent probes in cell lines (e.g., HepG2) .

Q. How does the dichloro-methyl substitution pattern influence intermolecular interactions in solid-state vs. solution-phase studies?

- Methodology : Compare Hirshfeld surfaces (CrystalExplorer) from SCXRD data to quantify Cl⋯Cl and CH⋯O contacts. In solution, use NOESY NMR to probe conformational flexibility. Molecular dynamics simulations (Amber/GROMACS) can model solvent effects on aggregation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.